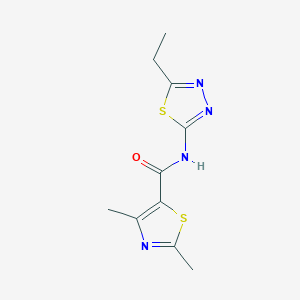
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool in research studies. DMTA is a white crystalline solid with a molecular weight of 345.47 g/mol, and its chemical formula is C21H25NO2.
Wirkmechanismus
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is believed to act as an allosteric inhibitor of protein kinase C and cyclic AMP-dependent protein kinase. It binds to a specific site on these enzymes, which results in a conformational change that inhibits their activity.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis in these cells. N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the growth of tumors in animal models. Additionally, N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, and to inhibit the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide as a pharmacological tool in research studies is its specificity for protein kinase C and cyclic AMP-dependent protein kinase. This allows researchers to study the effects of inhibiting these enzymes on cellular processes without affecting other signaling pathways. However, one limitation of using N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has anti-cancer effects in vitro and in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a pharmacological tool for studying the role of protein kinase C and cyclic AMP-dependent protein kinase in various disease states. Additionally, further research is needed to optimize the synthesis and purification of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, and to develop methods for administering it in vivo.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3-dimethylaniline with 2,3,6-trimethylphenol in the presence of acetic anhydride and sodium acetate. The product is then purified by recrystallization from ethanol. The yield of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide obtained from this method is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied for its potential use as a pharmacological tool in research studies. It has been shown to have an inhibitory effect on the activity of protein kinase C, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the activity of cyclic AMP-dependent protein kinase, which is involved in the regulation of cellular metabolism and signaling pathways.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12-7-6-8-17(15(12)4)20-18(21)11-22-19-14(3)10-9-13(2)16(19)5/h6-10H,11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEHDJNFRHNXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5638076.png)

![N-(tert-butyl)-3-(3-oxo-3-{[4-(trifluoromethyl)phenyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B5638085.png)

![[(3aS*,6aS*)-2-[(2-ethyl-5-pyrimidinyl)carbonyl]hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5638103.png)
![methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5638110.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(3-thienylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638145.png)
![N-(3-chlorophenyl)-N'-[4-(1-piperidinyl)phenyl]urea](/img/structure/B5638150.png)
![2-ethyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5638165.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5638177.png)
![2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)